(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide, with CAS number 1173431-66-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole core and a pyrazole structure, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Characteristics
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.4 g/mol
- Structure : The compound consists of a benzo[d]thiazole moiety linked to a pyrazole ring, which is significant for its biological interactions.
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies on pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that a related pyrazole compound demonstrated an IC50 value of 5.35 µM against liver carcinoma cells, indicating potent anticancer activity compared to standard drugs like Cisplatin .
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Pyrazole Derivative | Liver Carcinoma | 5.35 | |
Pyrazole Derivative | Lung Carcinoma | 8.74 |
2. Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from this structure have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at specific concentrations, showcasing their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively documented. For example, compounds similar to this compound have shown activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in these compounds significantly enhances their antimicrobial properties .
The mechanism through which this compound exerts its biological effects likely involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interactions with specific receptors could alter signaling pathways relevant to cancer growth and inflammation.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Among these, one derivative exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
A group of pyrazole compounds was evaluated for their ability to reduce inflammation in animal models. Results indicated that these compounds significantly decreased edema and inflammatory markers when compared to control groups .
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-9-12(2)15-14(10-11)21(7-8-23-4)17(24-15)19-16(22)13-5-6-18-20(13)3/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAHUOCYVABCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.